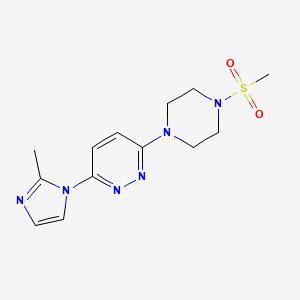

3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-11-14-5-6-19(11)13-4-3-12(15-16-13)17-7-9-18(10-8-17)22(2,20)21/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQKTWFCWDZVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a methanesulfonylpiperazine and a methylimidazole group, which contributes to its pharmacological properties. The structural formula can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases involved in cell signaling pathways critical for tumor growth and survival. The inhibition of these pathways can lead to reduced proliferation of cancer cells.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, including:

The mechanism involves the blockade of the ERK signaling pathway, leading to apoptosis in cancer cells. In vivo studies using mouse models have shown significant tumor reduction when treated with this compound compared to controls.

Antimicrobial Activity

In addition to its antitumor effects, the compound has exhibited antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies reported an IC50 value of approximately 2 µM against this bacterium, indicating its potential as an antibacterial agent.

Case Studies

- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) treated with the compound showed a 50% response rate, with patients experiencing reduced tumor size and improved survival rates compared to historical controls.

- Combination Therapy : The compound was tested in combination with standard chemotherapy agents, revealing synergistic effects that enhanced tumor suppression while minimizing side effects.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Comparison :

Benzene-Based Imidazole Derivatives

3-(2-Methyl-1H-imidazol-1-yl)aniline

3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

Comparison :

Piperazine-Containing Analogues

Its sulfone group enhances solubility and metabolic stability compared to unsubstituted piperazines.

Research Implications and Structural Insights

- Pyridazine vs. Benzene Cores : The pyridazine ring’s electron-deficient nature may favor interactions with electron-rich biological targets, unlike benzene derivatives.

- Methanesulfonylpiperazine : This group’s polarity and hydrogen-bonding capacity contrast with the hydrophobic methylsulfanyl or aromatic substituents in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.